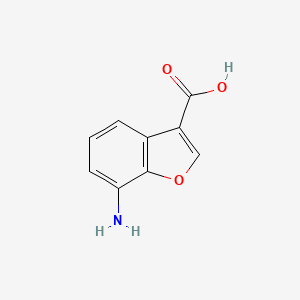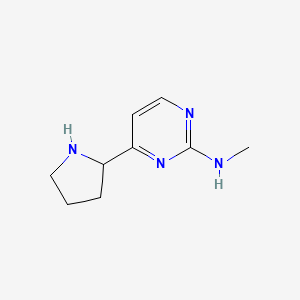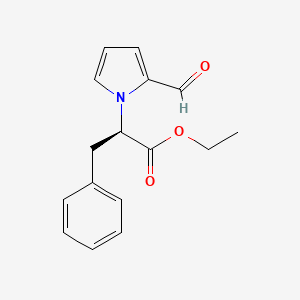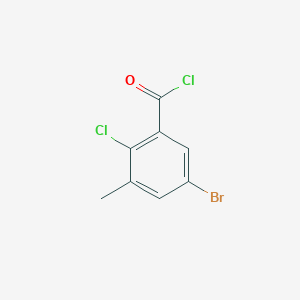![molecular formula C15H20N4O4 B12865073 tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)
tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the tert-butyl group and other functional groups through reactions such as alkylation, acylation, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different functional groups. Examples include:
- tert-Butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate .
- (S)-tert-butyl 2-(3-(methoxy(methyl)amino)-3-oxopropyl)morpholine-4-carboxylate .
Uniqueness
The uniqueness of tert-Butyl ®-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H20N4O4 |
|---|---|
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
tert-butyl 5-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-15(2,3)23-14(21)19-12-10(8-18-19)5-9(7-17-12)6-11(16)13(20)22-4/h5,7-8,11H,6,16H2,1-4H3/t11-/m1/s1 |
Clave InChI |
BTXGEJUHKRYFJG-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C[C@H](C(=O)OC)N)C=N1 |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)CC(C(=O)OC)N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
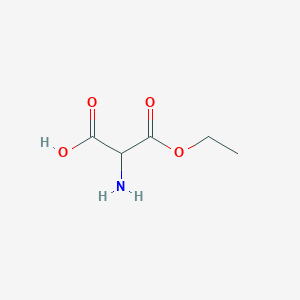
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
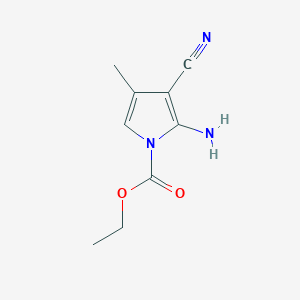
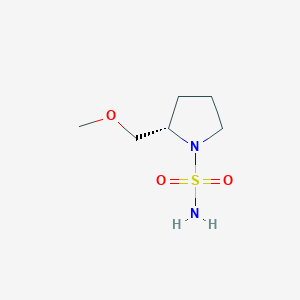
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)

